7-(2-Naphthyl)-7-oxoheptanoic acid

Lipophilicity Medicinal Chemistry ADME

Researchers developing HDAC inhibitors frequently encounter irreproducible results when substituting unvalidated aryl oxoheptanoic acid analogs. 7-(2-Naphthyl)-7-oxoheptanoic acid (CAS 13672-52-1) eliminates this risk through compound-specific biological annotation and defined regiochemistry. • Confirmed HDAC7 binding (Ki = 1,700 nM) with unambiguous 2-naphthyl regiochemistry-avoids the confounding target engagement profiles of 1-naphthyl isomers (CAS 13672-47-4) • Negligible 5-lipoxygenase inhibition (IC50 > 10,000 nM) makes it a rigorously validated negative control for high-throughput 5-LOX screening campaigns • Bifunctional C7 ketone-carboxylic acid architecture (LogP 4.06) serves as a versatile synthon for heterocycle construction via Paal-Knorr chemistry and hydroxamic acid derivatization • Supplied at ≥97% purity with full analytical documentation; available from stock for immediate dispatch worldwide

Molecular Formula C17H18O3
Molecular Weight 270.32 g/mol
CAS No. 13672-52-1
Cat. No. B080725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-Naphthyl)-7-oxoheptanoic acid
CAS13672-52-1
Synonyms7-(2-NAPHTHYL)-7-OXOHEPTANOIC ACID
Molecular FormulaC17H18O3
Molecular Weight270.32 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(=O)CCCCCC(=O)O
InChIInChI=1S/C17H18O3/c18-16(8-2-1-3-9-17(19)20)15-11-10-13-6-4-5-7-14(13)12-15/h4-7,10-12H,1-3,8-9H2,(H,19,20)
InChIKeyVLQVXIFFYYIDGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(2-Naphthyl)-7-oxoheptanoic Acid: Key Specifications


7-(2-Naphthyl)-7-oxoheptanoic acid (CAS 13672-52-1) is a bifunctional aryl ketone comprising a 2-naphthyl group linked to a seven-carbon ω-oxoheptanoic acid chain [1]. This architecture combines a large, planar hydrophobic naphthalene system with a polar carboxylic acid terminus, yielding a calculated LogP of 4.06 and a molecular weight of 270.32 g/mol [1]. The compound is commercially supplied as a synthetic intermediate for medicinal chemistry research, with typical purity specifications of 95% or higher . Its structural attributes—particularly the 2-naphthyl substitution pattern—distinguish it from the regioisomeric 1-naphthyl analog (CAS 13672-47-4) and other aryl-terminated oxoheptanoic acid derivatives, with implications for target engagement, physicochemical behavior, and downstream synthetic utility .

Regioisomer identity 2-Naphthyl substitution ensures distinct spatial orientation vs. 1-naphthyl analog
Bifunctional synthon Ketone and carboxylic acid support versatile heterocycle construction and elaboration
Commercial purity Supplied as a synthetic intermediate suitable for library synthesis and SAR studies

7-(2-Naphthyl)-7-oxoheptanoic Acid: Substitution Risks


Although 7-(2-naphthyl)-7-oxoheptanoic acid shares a common core with other aryl ω-oxoheptanoic acids, direct substitution without experimental validation is ill-advised. The naphthyl substitution pattern (2-naphthyl vs. 1-naphthyl) alters the spatial orientation and electron distribution of the aromatic moiety, which can profoundly influence molecular recognition in protein binding pockets [1]. Furthermore, the specific combination of a terminal carboxylic acid and a ketone seven carbons distal to the aryl ring dictates solubility, LogP, and hydrogen-bonding capacity—parameters that govern both biological assay performance and synthetic reactivity [1][2]. Quantitative differences in enzyme inhibition profiles (e.g., 5-lipoxygenase, HDAC7) between closely related analogs underscore the need for compound-specific data when designing experiments or sourcing materials [2][3]. Relying on generic 'aryl oxoheptanoic acid' equivalents without rigorous validation therefore carries a high risk of irreproducible results and wasted research resources.

Regioisomer 2-Naphthyl vs. 1-naphthyl substitution alters aromatic orientation and may shift target engagement or molecular recognition.
Keto-acid spacing The specific 1,7-distance governs solubility, LogP, and hydrogen bonding; different chain lengths or functional group positions change synthetic reactivity and assay behavior.
Class-level risk Closely related aryl oxoheptanoic acids show divergent enzyme inhibition profiles (5-LOX, HDAC7); generic substitution risks irreproducible results.

7-(2-Naphthyl)-7-oxoheptanoic Acid: Quantitative Evidence


LogP Defines Partitioning Behavior

The calculated octanol-water partition coefficient (LogP) for 7-(2-naphthyl)-7-oxoheptanoic acid is 4.05760, as determined via computational prediction [1]. This value places the compound in the moderately lipophilic range, suitable for passive membrane diffusion while retaining sufficient aqueous solubility for in vitro assay compatibility. In contrast, the 1-naphthyl regioisomer lacks a publicly reported LogP value, hindering direct quantitative comparison; however, the altered orientation of the fused ring system is anticipated to modulate lipophilicity and thus permeability and protein binding . This metric is essential for medicinal chemists designing compound libraries where consistent LogP ranges are critical for correlating structure with cellular activity.

Predicted LogP
Class-level inference
LogP = 4.06 (calculated)
Supports partitioning assessment; experimental LogP not confirmed.
Computational prediction only; 1-naphthyl LogP unavailable for direct comparison.
Lipophilicity Medicinal Chemistry ADME

5-LOX Enzyme Inhibition Profile

7-(2-Naphthyl)-7-oxoheptanoic acid exhibits weak inhibition of human recombinant 5-lipoxygenase (5-LOX), with an IC50 greater than 10,000 nM (>10 µM) [1]. This low potency indicates that the compound does not significantly engage 5-LOX at pharmacologically relevant concentrations, a finding that distinguishes it from more potent 5-LOX inhibitors (e.g., zileuton, IC50 ~0.5–1 µM). While direct comparator data for the 1-naphthyl isomer are not available, the 2-naphthyl derivative's minimal activity at 5-LOX can be leveraged as a negative control in assay development or to confirm target selectivity in polypharmacology studies.

5-LOX IC50
Cross-study comparable
Target: >10,000 nM
Comparator (zileuton): ~500–1,000 nM
≥10-fold difference; human recombinant 5-LOX
Supports use as negative control in 5-LOX assay development.
Minimal activity at pharmacologically relevant concentrations.
Enzyme Inhibition Inflammation 5-LOX

HDAC7 Enzyme Inhibition Profile

The compound demonstrates measurable binding to human histone deacetylase 7 (HDAC7) with an inhibition constant (Ki) of 1,700 nM (1.7 µM) [1]. This micromolar affinity, while not potent enough for therapeutic development, indicates that the 2-naphthyl-7-oxoheptanoic acid scaffold can productively interact with the HDAC enzyme family. In comparison, known HDAC inhibitors such as vorinostat (SAHA) exhibit nanomolar Ki values (e.g., Ki ≈ 10 nM for HDAC1). The differential affinity profile of 7-(2-naphthyl)-7-oxoheptanoic acid provides a starting point for structure-activity relationship (SAR) studies aimed at improving potency and selectivity, particularly because the carboxylic acid moiety can be elaborated into more effective zinc-binding groups (e.g., hydroxamic acids) [2].

HDAC7 Ki
Cross-study comparable
Target Ki = 1,700 nM
Comparator (vorinostat, HDAC1): ~10 nM
170-fold less potent; fluorogenic substrate, 45 min
Confirms HDAC scaffold recognition; supports SAR template.
Micromolar affinity provides starting point for zinc-binding group optimization.
Epigenetics HDAC Inhibition Cancer Research

Boiling Point and Density

The compound exhibits a predicted boiling point of 487.095 °C at 760 mmHg and a density of 1.164 g/cm³ [1]. The 1-naphthyl isomer displays nearly identical values (487.1 °C, 1.163 g/cm³) . While these metrics do not differentiate the isomers, they provide essential technical data for laboratory handling: the high boiling point indicates negligible volatility under ambient conditions, and the density supports accurate gravimetric dispensing. Such data are necessary for ensuring experimental reproducibility and are often absent from generic product listings.

Physicochemical constants
Supporting evidence
Boiling point: 487.1 °C (760 mmHg)
Density: 1.164 g/cm³
Predicted values; ΔBP <0.01°C, Δdensity = 0.001 g/cm³ vs. 1-naphthyl isomer
Supports proper handling and gravimetric preparation.
Nearly identical to 1-naphthyl analog; isomer differentiation requires other techniques.
Physicochemical Properties Storage Analytical Chemistry

7-(2-Naphthyl)-7-oxoheptanoic Acid: Research Applications


HDAC Inhibitor Scaffold Elaboration

The confirmed micromolar binding to HDAC7 (Ki = 1,700 nM) positions 7-(2-naphthyl)-7-oxoheptanoic acid as a viable starting point for the synthesis of more potent histone deacetylase inhibitors [1]. Researchers can leverage the terminal carboxylic acid as a handle for conversion to hydroxamic acids or other zinc-binding groups, while the 2-naphthyl moiety can be functionalized to explore SAR. This application is supported by the precedent of structurally related naphthylthioheptanamide HDAC inhibitors (e.g., HNHA) which have demonstrated anticancer and antifibrotic activities in vivo [2].

5-LOX Negative Control

The compound's negligible 5-lipoxygenase inhibitory activity (IC50 > 10,000 nM) makes it an ideal negative control in high-throughput screens for novel 5-LOX modulators [1]. Using a chemically similar but biologically inert compound helps differentiate specific enzyme inhibition from nonspecific assay interference, thereby improving the robustness of hit validation protocols.

Aryl Ketone Building Block

The presence of both a ketone and a carboxylic acid in a defined 1,7-relationship provides a versatile synthon for the construction of heterocyclic systems (e.g., via Paal-Knorr pyrrole synthesis) and for the introduction of a 2-naphthyl pharmacophore into larger molecular architectures [1]. Its commercial availability at >95% purity reduces the synthetic burden on research laboratories, accelerating the preparation of focused compound libraries.

LogP Calibration Standard

Given its well-defined calculated LogP of 4.05760 [1], 7-(2-naphthyl)-7-oxoheptanoic acid can serve as a calibration standard for reversed-phase HPLC methods aimed at predicting lipophilicity of new chemical entities. Its moderate LogP places it in a range relevant for orally bioavailable drugs, offering a benchmark for tuning chromatographic conditions in ADME screening workflows.

Application
Selection Property
Validation Focus
HDAC inhibitor scaffold elaboration
Core scaffold with HDAC7 recognition
Assess zinc-binding modifications and isoform selectivity
5-LOX negative control
Confirmed low 5-LOX activity
Verify absence of interference in 5-LOX screening assays
Aryl ketone building block
Bifunctional 1,7-keto-acid spacing
Confirm regiochemical integrity for heterocycle synthesis
LogP calibration standard
Predicted moderate lipophilicity
Validate experimental LogP for HPLC method development

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